molecular formula C10H10N2O2 B8812547 (E)-3-(dimethylamino)-2-(furan-2-carbonyl)acrylonitrile

(E)-3-(dimethylamino)-2-(furan-2-carbonyl)acrylonitrile

Cat. No. B8812547
M. Wt: 190.20 g/mol
InChI Key: NHZCYLWZVUYWIM-UHFFFAOYSA-N
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Patent
US04980472

Procedure details

A 50 ml portion of dimethylformamide dimethylacetal was added to 25 g of solid β-oxo-2-furanepropanenitrile. This exothermic reaction produced yellow crystals. After one hour the volatiles were removed under reduced pressure and the residue was dissolved in methylene chloride. This solution was passed through a short pad of hydrous magnesium silicate. The eluate was refluxed with the gradual addition of hexane to the point of turbidity. Cooling and filtration gave 35.2 g of the desired compound, mp 117°-125° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[N:4]([CH3:6])[CH3:5].[O:9]=[C:10]([C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)[CH2:11][C:12]#[N:13]>>[CH3:6][N:4]([CH:3]=[C:11]([C:10](=[O:9])[C:14]1[O:15][CH:16]=[CH:17][CH:18]=1)[C:12]#[N:13])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(N(C)C)OC
Name
solid
Quantity
25 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C(CC#N)C=1OC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This exothermic reaction
CUSTOM
Type
CUSTOM
Details
produced yellow crystals
CUSTOM
Type
CUSTOM
Details
After one hour the volatiles were removed under reduced pressure
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
The eluate was refluxed with the gradual addition of hexane to the point of turbidity
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
FILTRATION
Type
FILTRATION
Details
filtration

Outcomes

Product
Name
Type
product
Smiles
CN(C)C=C(C#N)C(C=1OC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 35.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.